1-Bromo-2,4-diamino-3-fluorobenzene
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Overview
Description
1-Bromo-2,4-diamino-3-fluorobenzene is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-diamino-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-diamino-3-fluorobenzene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-diamino-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 2,4-diamino-3-fluorophenol, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
1-Bromo-2,4-diamino-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-diamino-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-diamino-4-fluorobenzene: Similar structure but different substitution pattern.
1-Bromo-3-fluorobenzene: Lacks amino groups, leading to different reactivity and applications.
4-Fluoro-1,2-phenylenediamine: Contains amino and fluorine groups but lacks bromine.
Uniqueness
1-Bromo-2,4-diamino-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
4-bromo-2-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2 |
InChI Key |
YBLXQYZEQJKJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)N)Br |
Origin of Product |
United States |
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